

Introduction: Understanding the Molecular Architecture and its Implications

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Compound of Interest

Compound Name: *Propylheptyl caprylate*

CAS No.: 868839-23-0

Cat. No.: B8536097

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2-Propylheptyl octanoate (CAS RN: 868839-23-0) is the ester formed from the reaction of 2-propylheptanol and octanoic acid.[1] Its unique branched alkyl chain structure imparts specific physicochemical properties, such as a low freezing point, good thermal stability, and a distinct sensory profile, making it a versatile ingredient in cosmetics and potentially in pharmaceutical formulations.[1] Unlike its linear isomers, the branching in the alcohol moiety introduces steric hindrance that can influence its reactivity, viscosity, and solvent characteristics. This guide will explore these properties in detail, providing a foundational understanding for its application in research and development.

Physicochemical Properties: A Quantitative Overview

Precise experimental data for some physical properties of 2-propylheptyl octanoate are not readily available in the public domain. However, computational models and data from analogous compounds provide reliable estimates.

Table 1: Key Physicochemical Properties of 2-Propylheptyl Octanoate

Property	Value (Predicted/Experimental)	Source
Molecular Formula	C ₁₈ H ₃₆ O ₂	[2][3]
Molecular Weight	284.48 g/mol	[2][3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Characteristic	[1]
Boiling Point	Not experimentally determined	[4]
Melting Point	Not experimentally determined	[4]
Density	Not experimentally determined	[4]
Solubility	Insoluble in water; soluble in organic solvents	[1]
logP (Octanol/Water)	9 (Predicted)	[5]

Note: The lack of extensive experimental data underscores the need for empirical validation for critical applications.

Synthesis of 2-Propylheptyl Octanoate via Fischer Esterification

The most common and industrially scalable method for synthesizing 2-propylheptyl octanoate is the Fischer esterification of 2-propylheptanol with octanoic acid, using an acid catalyst.[6][7] This reversible reaction is driven to completion by removing the water byproduct, often through azeotropic distillation.[6]

Reaction Mechanism and Rationale

The Fischer esterification proceeds via a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of octanoic acid, enhancing its electrophilicity. The nucleophilic oxygen of 2-propylheptanol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a

water molecule yield the ester. The use of an excess of one reactant or the removal of water shifts the equilibrium towards the product side, maximizing the yield.[6][7]

Step-by-Step Laboratory Synthesis Protocol

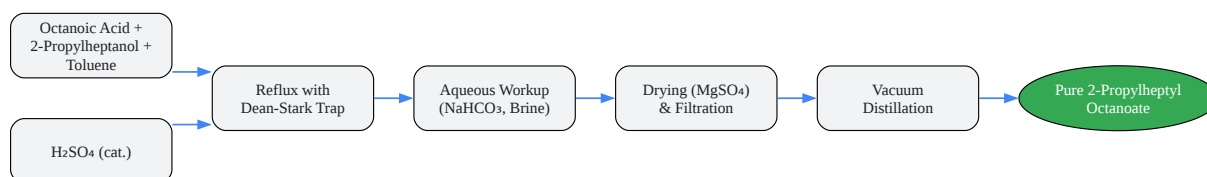
Materials:

- Octanoic acid (1.0 eq)
- 2-Propylheptanol (1.5 eq)
- Concentrated sulfuric acid (catalytic amount, e.g., 0.5 mol%)
- Toluene (as a solvent for azeotropic water removal)
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add octanoic acid, 2-propylheptanol, and toluene.
- **Catalyst Addition:** Slowly add the catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- **Reflux and Water Removal:** Assemble the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected.[8]

- Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted octanoic acid) and brine.[8]
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
- Purification: The crude 2-propylheptyl octanoate can be purified by vacuum distillation to obtain the final product of high purity.



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Caption: Workflow for the synthesis of 2-propylheptyl octanoate.

Analytical Characterization: Spectroscopic and Chromatographic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for 2-propylheptyl octanoate are not readily available, its ^1H and ^{13}C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous esters.[9][10][11]

Predicted ^1H NMR Spectrum (CDCl_3):

- ~4.0 ppm (d, 2H): Protons on the methylene group adjacent to the ester oxygen (-O-CH₂-). The doublet arises from coupling with the adjacent methine proton.

- ~2.3 ppm (t, 2H): Protons on the methylene group alpha to the carbonyl group (-C(=O)-CH₂-).
- ~1.6 ppm (m, 1H): Methine proton on the branched carbon of the alcohol moiety (-CH-).
- ~1.2-1.4 ppm (m, 22H): Overlapping signals from the numerous methylene groups in the octanoate and 2-propylheptyl chains.
- ~0.9 ppm (t, 9H): Overlapping signals from the three terminal methyl groups (-CH₃).

Predicted ¹³C NMR Spectrum (CDCl₃):

- ~174 ppm: Carbonyl carbon (-C=O).
- ~68 ppm: Methylene carbon adjacent to the ester oxygen (-O-CH₂-).
- ~38 ppm: Methine carbon of the 2-propylheptyl group.
- ~34 ppm: Methylene carbon alpha to the carbonyl group.
- ~22-32 ppm: Various methylene carbons in the alkyl chains.
- ~14 ppm: Terminal methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum of 2-propylheptyl octanoate is expected to show characteristic absorption bands for an aliphatic ester.^{[12][13][14]}

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2950-2850	C-H stretch (alkane)	Strong
1750-1735	C=O stretch (ester carbonyl)	Strong
1470-1450	C-H bend (alkane)	Medium
1300-1000	C-O stretch (ester)	Strong

Mass Spectrometry (MS)

Under electron ionization (EI), 2-propylheptyl octanoate is expected to undergo characteristic fragmentation patterns, including McLafferty rearrangement and alpha-cleavage.^{[15][16][17]}

Predicted Fragmentation Pattern:

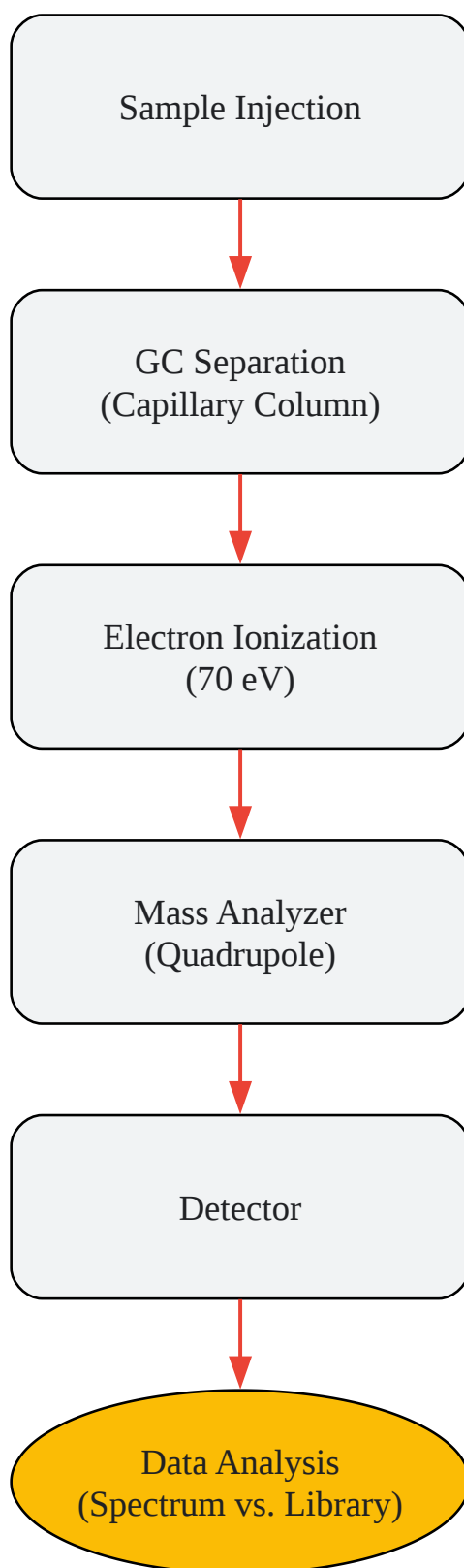
- Molecular Ion (M^+): A peak at m/z 284, though it may be of low intensity.
- McLafferty Rearrangement: A prominent peak resulting from the rearrangement of the octanoate chain.
- Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group, leading to acylium ions and fragments from the alcohol moiety.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for the separation and identification of 2-propylheptyl octanoate in complex mixtures.^[18]

Hypothetical GC-MS Protocol:

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250 °C.
- Oven Program: Start at a lower temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 280 °C) to ensure elution.
- MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.



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Caption: General workflow for GC-MS analysis.

Applications in Drug Development: A Prospective Outlook

While 2-propylheptyl octanoate is well-established in the cosmetics industry as an emollient, its properties suggest potential applications in drug development, particularly in topical and transdermal delivery systems.[1][5]

- **Vehicle for Lipophilic Drugs:** Its non-polar, oily nature makes it a suitable solvent and vehicle for lipophilic active pharmaceutical ingredients (APIs) that have poor water solubility.[19]
- **Permeation Enhancer:** As an ester, it may act as a permeation enhancer, facilitating the transport of APIs across the stratum corneum. The branched structure could disrupt the lipid lamellae of the skin more effectively than linear esters.
- **Emulsion Stabilizer:** Its emulsifying properties could be beneficial in the formulation of creams and lotions, ensuring a stable and homogenous distribution of the API.[1]
- **Non-irritating and Safe Profile:** The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including **propylheptyl caprylate**, are safe for use in cosmetics when formulated to be non-irritating, suggesting a favorable preliminary safety profile for topical pharmaceutical applications.[2]

Further research is required to fully elucidate its potential in drug delivery, including studies on drug solubility, skin permeation kinetics, and formulation stability.

Safety and Toxicology

The available toxicological data for 2-propylheptyl octanoate is limited. However, it is considered to be of low acute toxicity via oral and dermal routes and is not a skin sensitizer.[5] It is also not considered to be mutagenic or genotoxic.[5] For comprehensive safety assessment in pharmaceutical applications, further studies on chronic toxicity, reproductive toxicity, and metabolism would be necessary.

Conclusion

2-Propylheptyl octanoate is a branched-chain ester with a unique set of physicochemical properties that make it a valuable compound in various applications. While its use in cosmetics

is well-documented, its potential in drug development as a vehicle for lipophilic drugs and a permeation enhancer warrants further investigation. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, serving as a valuable resource for researchers and scientists in the field. The development of a more complete experimental dataset for its physical and toxicological properties will be crucial for its broader adoption in pharmaceutical formulations.

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